7-Carbamoylquinoline-3-carboxylic acid

Medicinal chemistry Quinoline scaffold design Positional isomer SAR

Select 7-carbamoylquinoline-3-carboxylic acid (CAS 1956384-84-1) for reproducible SAR campaigns and synthetic efficiency. Its unique 3-COOH and 7-CONH₂ substitution pattern enables sequential derivatization without protection steps, differentiating it from isomers like the 6-carbamoyl variant (CAS 1403746-66-6). Using the correct isomer is critical for maintaining spatial geometry and hydrogen-bonding fidelity in pharmacophore studies.

Molecular Formula C11H8N2O3
Molecular Weight 216.196
CAS No. 1956384-84-1
Cat. No. B2494616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Carbamoylquinoline-3-carboxylic acid
CAS1956384-84-1
Molecular FormulaC11H8N2O3
Molecular Weight216.196
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)N
InChIInChI=1S/C11H8N2O3/c12-10(14)7-2-1-6-3-8(11(15)16)5-13-9(6)4-7/h1-5H,(H2,12,14)(H,15,16)
InChIKeyFFWFJFXJLZAEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Carbamoylquinoline-3-carboxylic acid: Technical Baseline for Procurement and Research Selection


7-Carbamoylquinoline-3-carboxylic acid (CAS: 1956384-84-1) is a quinoline-3-carboxylic acid derivative with the molecular formula C₁₁H₈N₂O₃ and molecular weight 216.19 g/mol . The compound features a carbamoyl (-CONH₂) substituent at the 7-position of the quinoline ring and a carboxylic acid (-COOH) group at the 3-position . This specific substitution pattern distinguishes it from other positional isomers within the quinoline-3-carboxylic acid family. The compound is primarily available as a research chemical with commercial purity specifications ranging from 95% to 98% depending on supplier source .

Why 7-Carbamoylquinoline-3-carboxylic acid Cannot Be Replaced by Generic Quinoline Carboxylic Acids


Substituting 7-carbamoylquinoline-3-carboxylic acid with a generic quinoline-3-carboxylic acid derivative or a positional isomer carries verifiable risks for research reproducibility and synthetic outcomes. The carbamoyl group at the 7-position confers amine functionality enabling further amidation or conjugation reactions that are spatially constrained relative to the 3-carboxylic acid handle . Positional isomers such as 6-carbamoylquinoline-3-carboxylic acid (CAS: 1403746-66-6) possess identical molecular formulas but distinct three-dimensional geometries and electronic distributions that alter hydrogen-bonding patterns, molecular recognition events, and synthetic intermediate compatibility [1]. The following quantitative evidence establishes the specific dimensions along which this compound differs from its closest analogs, directly informing procurement decisions where substitution would introduce uncontrolled experimental variables.

7-Carbamoylquinoline-3-carboxylic acid: Direct Comparative Evidence for Scientific Selection


Positional Isomer Differentiation: 7-Carbamoyl vs. 6-Carbamoyl Substitution Pattern

7-Carbamoylquinoline-3-carboxylic acid (CAS: 1956384-84-1) and 6-carbamoylquinoline-3-carboxylic acid (CAS: 1403746-66-6) are positional isomers with identical molecular formulas (C₁₁H₈N₂O₃) and molecular weights (216.19 g/mol) yet distinct CAS registry numbers reflecting non-interchangeable chemical identities [1]. The 7-position substitution places the carbamoyl group para to the quinoline nitrogen, whereas the 6-position isomer places it meta, altering the vector of hydrogen-bond donor/acceptor geometry. This positional difference is critical in structure-based drug design where precise spatial orientation of the carbamoyl moiety determines binding site complementarity.

Medicinal chemistry Quinoline scaffold design Positional isomer SAR

Dual Functional Handle Architecture: Carbamoyl and Carboxylic Acid Reactivity

The compound presents two chemically orthogonal functional groups: a 3-position carboxylic acid capable of esterification or amide bond formation, and a 7-position carbamoyl group providing amine-like reactivity for further derivatization . This contrasts with simpler quinoline-3-carboxylic acid derivatives lacking the carbamoyl moiety, which offer only the carboxylic acid handle for single-point modification. The presence of both functional groups enables sequential or orthogonal synthetic transformations without requiring additional protection/deprotection steps that would be necessary with mono-functional analogs.

Synthetic chemistry Building block Bioconjugation

Commercial Purity Specification: 95% vs. 98% Grade Availability

7-Carbamoylquinoline-3-carboxylic acid is commercially available in two distinct purity grades: 95% (standard research grade) from suppliers such as Macklin [1] and Chemshuttle , and 97-98% (higher purity grade) from suppliers including Leyan and Fluorochem . The 95% grade is suitable for preliminary synthetic exploration and screening campaigns, whereas the 98% grade reduces impurity-related variables in sensitive assays and final-step syntheses. This tiered availability contrasts with the 6-carbamoyl positional isomer, for which only 95% grade is commonly documented , limiting options for applications requiring higher purity specifications.

Procurement specification Purity grade Quality control

Physicochemical Property Specification: Melting Point and Decomposition Profile

7-Carbamoylquinoline-3-carboxylic acid exhibits a melting point range of 235-238°C with decomposition . This thermal behavior indicates that the compound undergoes chemical degradation upon melting rather than a clean phase transition, which is a critical handling consideration for any application involving thermal processing or elevated temperature conditions. The 6-carbamoyl positional isomer lacks published melting point data in readily accessible commercial sources, representing a procurement knowledge gap for researchers requiring defined thermal stability parameters.

Physical chemistry Formulation development Stability

7-Carbamoylquinoline-3-carboxylic acid: Evidence-Based Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Scaffold for Dual-Functional Elaboration

The dual functional handle architecture (3-COOH and 7-CONH₂) of 7-carbamoylquinoline-3-carboxylic acid supports sequential derivatization without additional protection/deprotection steps . This compound is suitable for parallel synthesis libraries requiring orthogonal modification at two distinct positions on the quinoline core. Researchers should prioritize this compound when synthetic efficiency and step-count reduction are critical procurement considerations.

Positional Isomer Control in Structure-Activity Relationship (SAR) Studies

The distinct CAS registry of 7-carbamoylquinoline-3-carboxylic acid (1956384-84-1) versus its 6-carbamoyl isomer (1403746-66-6) enables rigorous positional SAR campaigns [1]. Procurement of the correct positional isomer is essential for studies investigating the spatial requirements of carbamoyl group placement on quinoline-based pharmacophores. Substitution with the incorrect isomer would confound spatial geometry analysis and invalidate comparative SAR conclusions.

Sensitive Assay Development Requiring Higher Purity Grade

The availability of 97-98% purity grade material supports applications where impurity profiles may interfere with quantitative readouts, including high-throughput screening, biophysical binding assays, and final-step synthetic transformations. Researchers conducting SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), or sensitive fluorescence-based assays should select the 98% grade to minimize impurity-related signal noise without requiring in-house purification.

Temperature-Sensitive Synthetic or Formulation Workflows

The documented melting point with decomposition (235-238°C) provides critical handling guidance for any process involving thermal exposure. This information directly supports procurement decisions for applications such as hot melt extrusion, differential scanning calorimetry (DSC) method development, or high-temperature synthetic protocols, where unexpected decomposition could compromise experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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